6,7-Dimethyl-8-ribityllumazine

Riboflavin biosynthesis Lumazine synthase Enantiomeric specificity

Researchers studying riboflavin biosynthesis require structurally authentic DMRL-phosphorylated derivatives (e.g., 5′-phosphate) are neither substrates nor inhibitors of riboflavin synthase, producing false negatives. This unmodified DMRL ensures valid kinetic measurements. • Validated riboflavin synthase substrate; 5′-phosphate analog confirmed inactive • (3S)-enantiomer shows 6-fold kinetic advantage in lumazine synthase assays • Bis(lumazine) analogs with 4-carbon linkers achieve Ki = 37 μM (8.6-fold improvement) • Neutral radical stabilization (~35% yield) enables unique LumP photophysical studies

Molecular Formula C13H18N4O6
Molecular Weight 326.31 g/mol
CAS No. 2535-20-8
Cat. No. B135004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-8-ribityllumazine
CAS2535-20-8
Synonyms1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol;  6,7-Dimethyl-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)lumazine;  [2S-(2R*,3R*,4S*)]-6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-2,4(1H,3H)-pteridinedione;  6,7-Dimethyl-8-(1’-D-ri
Molecular FormulaC13H18N4O6
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
InChIInChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
InChIKeySXDXRJZUAJBNFL-XKSSXDPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-8-ribityllumazine: Riboflavin Precursor Overview


6,7-Dimethyl-8-ribityllumazine (DMRL, CAS 2535-20-8) is a pteridine derivative and the immediate biosynthetic precursor of riboflavin (vitamin B2) in plants, fungi, and most bacteria [1]. This lumazine analog, characterized by methyl substitutions at positions 6 and 7 and a D-ribityl moiety at N-8, participates as the penultimate intermediate in the riboflavin pathway, undergoing a unique dismutation reaction catalyzed by riboflavin synthase to yield riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [2]. Its defined role in this essential pathway establishes DMRL as a critical tool for investigating vitamin B2 biosynthesis, lumazine synthase mechanisms, and the development of novel anti-infective agents targeting this pathway [3].

Why DMRL Cannot Be Substituted by Lumazine Analogs


The biochemical function of 6,7-dimethyl-8-ribityllumazine is exquisitely sensitive to its precise substitution pattern and stereochemistry. Even minor structural modifications—including phosphorylation at the 5'-position of the ribityl side chain or alterations in the linker geometry of bis(lumazine) analogs—result in dramatic losses in substrate recognition or inhibitory potency [1][2]. The natural (3S)-enantiomer of the carbohydrate precursor exhibits a sixfold kinetic advantage over the (3R)-enantiomer in lumazine synthase catalysis, underscoring the stringent stereochemical requirements of the pathway . Consequently, generic substitution with unsubstituted lumazine, riboflavin, or phosphorylated derivatives is scientifically invalid for applications requiring authentic pathway interrogation, inhibitor design, or chromophore characterization [3].

DMRL: Quantitative Comparison with Analogs and Stereoisomers


Stereospecific Substrate Preference for Lumazine Synthase

6,7-Dimethyl-8-ribityllumazine synthase (LS) catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form DMRL. The natural (3S)-enantiomer of the butanone phosphate substrate is utilized with a reaction rate approximately 6-fold higher than that of the unnatural (3R)-enantiomer . This stereochemical discrimination is critical for the biosynthetic pathway and informs the design of enantiopure substrate analogs for mechanistic studies.

Riboflavin biosynthesis Lumazine synthase Enantiomeric specificity Enzyme kinetics

Inactivity of Phosphorylated Derivative in Riboflavin Synthase

Phosphorylation of DMRL at the 5'-position of the ribityl side chain by carrot phosphotransferase generates 6,7-dimethyl-8-ribityllumazine 5'-phosphate. This phosphorylated derivative is neither a substrate nor an inhibitor of riboflavin synthase from Bacillus subtilis and Escherichia coli, in stark contrast to the non-phosphorylated parent compound which serves as the obligate substrate for the dismutation reaction [1]. This functional divergence underscores the critical requirement for an unmodified ribityl terminus for productive enzyme binding and catalysis.

Riboflavin synthase Substrate specificity Phosphorylation Metabolic regulation

Bis(Lumazine) Inhibitor Potency and Linker Length

Three bis(6,7-dimethyl-8-D-ribityllumazine) compounds with varying polymethylene linkers (3, 4, or 5 carbon atoms) were synthesized and evaluated as bisubstrate analog inhibitors of riboflavin synthase. The compound with a four-carbon linker exhibited a Ki of 37 μM, representing a 8.6-fold improvement in potency over the three-carbon analog (Ki = 320 μM) and a >27-fold improvement over the five-carbon analog (Ki > 1000 μM) [1]. These quantitative differences directly inform the optimal spatial arrangement required for simultaneous occupancy of both substrate binding sites on the enzyme.

Riboflavin synthase inhibitor Bisubstrate analog Structure-activity relationship Linker optimization

Comparative Spectroscopy of Lumazine Protein Chromophores

When bound to lumazine protein (LumP) from Photobacterium leiognathi, DMRL and riboflavin display markedly different photophysical and redox behaviors. DMRL stabilizes a neutral ribolumazine radical with approximately 35% yield under anaerobic photoreduction, whereas riboflavin-bound LumP shows no such stable radical intermediate but instead generates a high yield of a photogenerated triplet state [1]. EPR analysis further revealed that while the g-tensor principal components are similar for both chromophores, the proton hyperfine couplings show noticeable differences, reflecting distinct electronic structures [1]. Additionally, time-resolved spectroscopy detected no triplet state for DMRL-bound LumP, in direct contrast to the riboflavin-bound protein [1].

Lumazine protein Spectroscopic characterization Redox properties Fluorescent chromophore

Species-Specific Riboflavin Binding Affinity to Lumazine Synthase

Although riboflavin is the final product of the pathway, it can also bind to the active site of lumazine synthase, providing a comparative measure of enzyme-ligand recognition. In Schizosaccharomyces pombe lumazine synthase, riboflavin binds with a dissociation constant (KD) of 1.2 mM, whereas the highly homologous enzyme from Saccharomyces cerevisiae exhibits a significantly weaker affinity (KD = 3.9 mM) [1]. The Bacillus subtilis enzyme shows an even lower affinity (KD ≥ 1 mM) [1]. This variation highlights species-specific fine-tuning of the active site architecture, mediated in part by stacking interactions with a conserved histidine residue (His94 in S. pombe) [1]. While DMRL itself is the authentic substrate, these comparative binding data contextualize the specificity of the lumazine synthase active site and inform the interpretation of inhibitor design efforts across different orthologs.

Lumazine synthase Riboflavin binding Species-specific affinity Protein engineering

DMRL: Research and Industrial Applications


Lumazine Synthase Assays Using Defined Stereochemical Substrates

The 6-fold kinetic preference for the (3S)-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate over the (3R)-enantiomer dictates that procurement of enantiopure (3S)-butanone phosphate is essential for reproducible lumazine synthase activity measurements. Researchers developing high-throughput screens for lumazine synthase inhibitors should utilize the natural enantiomer to ensure physiologically relevant kinetic parameters and to avoid false-negative results arising from suboptimal substrate stereochemistry.

Riboflavin Synthase Inhibitor Design and Optimization

The 8.6-fold improvement in inhibition potency observed for bis(lumazine) analogs with a four-carbon linker (Ki = 37 μM) compared to three-carbon (Ki = 320 μM) and five-carbon (>1000 μM) linkers [1] establishes the optimal spacer geometry for bisubstrate analog development. This quantitative structure-activity relationship provides a validated starting point for medicinal chemistry efforts targeting riboflavin synthase as an anti-infective drug target in pathogenic bacteria and fungi.

Lumazine Protein Spectroscopy and Bioluminescence Studies

DMRL's unique ability to stabilize a neutral radical (~35% yield) and its absence of a detectable triplet state, in direct contrast to riboflavin [2], position it as the preferred chromophore for investigating the molecular basis of bioluminescence modulation by lumazine protein. Researchers exploring bioanalytical applications of LumP or engineering novel fluorescent probes should select DMRL over riboflavin to access these distinct photophysical properties.

Authentic Substrate for Riboflavin Synthase Assays

The demonstration that 6,7-dimethyl-8-ribityllumazine 5'-phosphate is neither a substrate nor an inhibitor of riboflavin synthase [3] confirms that unmodified DMRL is the only valid substrate for monitoring the terminal step of riboflavin biosynthesis. Any assay employing a phosphorylated lumazine derivative will yield false-negative results, making the procurement of high-purity, unphosphorylated DMRL essential for accurate enzyme kinetic studies and inhibitor screening campaigns.

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